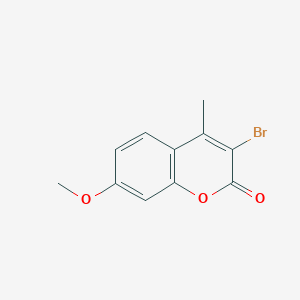

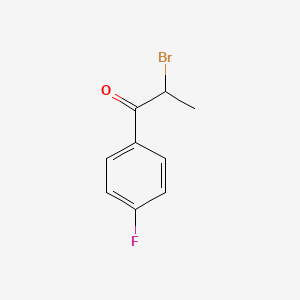

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one

Overview

Description

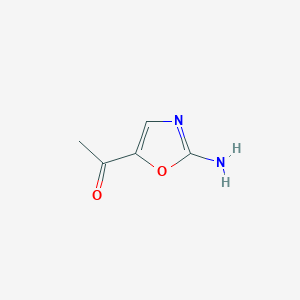

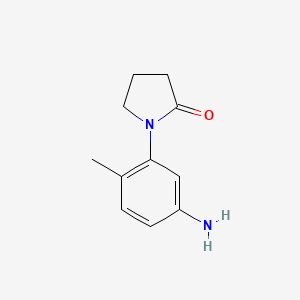

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is a brominated methoxy methyl coumarin derivative. This compound is of interest due to its potential as an intermediate in organic synthesis and for its possible applications in medicinal chemistry. The presence of the bromo and methoxy groups on the coumarin nucleus can influence the electronic properties and reactivity of the molecule, making it a valuable target for various chemical transformations.

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives has been explored in several studies. For instance, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one has been investigated, showing that the carbon-bromine bond undergoes one-electron reduction to form a radical, which can then accept a hydrogen atom from the solvent or couple with itself to form dimers . Another study reports the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization, highlighting the versatility of chromen-2-one derivatives in cyclization reactions . Additionally, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized via reductive amination, demonstrating the potential for introducing various substituents into the chromen-2-one framework .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has been determined, revealing the presence of p-p stacking interactions that contribute to the formation of linear chains in the crystal . Similarly, the structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one has been described, with the methoxyphenyl ring being orthogonal to the chromene moiety .

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives can be influenced by the presence of substituents on the aromatic system. For instance, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one leads to the formation of reduced products and dimers, indicating the potential for various chemical transformations . The oxidative cyclization of 1-phenylhydrazono chromen-2-ones to form chromeno[4,3-c]pyrazol-4-ones also exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be significantly affected by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, such as the formation of supramolecular architectures through hydrogen bonding and π-π interactions . The sensitivity of these compounds to solvent polarity and their acid dissociation constants have been studied using UV/vis spectroscopy and potentiometric titration, respectively . These properties are crucial for understanding the behavior of these molecules in different environments and for their potential applications in various fields.

Scientific Research Applications

Electrochemical Applications

Mubarak and Peters (2008) studied the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, a compound closely related to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research highlights the process of reductive cleavage of the carbon-bromine bond and the formation of various reduced products. This study is significant for understanding the electrochemical properties of similar compounds, including 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one (Mubarak & Peters, 2008).

Synthesis of Polyhydroxylated Derivatives

Santos, Silva, and Cavaleiro (2009) reported on the synthesis of hydroxylated derivatives starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one. Although not exactly the same, the methods and outcomes from this study could be relevant to similar compounds like 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research contributes to the broader understanding of synthesizing complex organic structures that have potential applications in various fields (Santos, Silva, & Cavaleiro, 2009).

Potential Antibacterial and Antifungal Properties

Mahesh et al. (2022) synthesized a series of compounds including 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, which bear resemblance to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications for similar compounds (Mahesh et al., 2022).

Crystal Structure Analysis

Gonzalez-Carrillo et al. (2019) analyzed a polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one, providing insights into the crystal structure of compounds closely related to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research helps in understanding the molecular arrangements and interactions within such compounds (Gonzalez-Carrillo et al., 2019).

Synthesis of Natural Products

Schmidt et al. (2012) synthesized a natural product isolated from the plant Galipea panamensis, which included the compound 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one. This study indicates the potential of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one in the synthesis of bioactive natural products (Schmidt et al., 2012).

Safety And Hazards

properties

IUPAC Name |

3-bromo-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZBRXUEBMKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518480 | |

| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one | |

CAS RN |

75908-67-7 | |

| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)